2-Methylpropanethioamide

Description

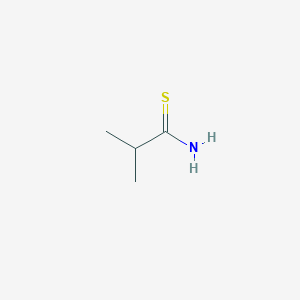

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCLRBQYESMUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447922 | |

| Record name | 2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-65-6 | |

| Record name | 2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpropanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpropanethioamide (CAS Number: 13515-65-6), a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1] The document details its chemical and physical properties, provides a general experimental protocol for its synthesis, and discusses its known applications and safety information. While specific biological and toxicological data for this compound are limited, this guide offers insights based on the broader class of thioamides, which are recognized for their diverse roles in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as isobutyrthioamide or thioisobutyramide, is a thioamide compound with the molecular formula C₄H₉NS.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13515-65-6 | [1] |

| Molecular Formula | C₄H₉NS | [1] |

| Molecular Weight | 103.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isobutyrthioamide, Thioisobutyramide, Propanethioamide, 2-methyl- | [1] |

| Boiling Point | 147.4 °C at 760 mmHg | [2] |

| Density | 0.995 g/cm³ | [3] |

| Flash Point | 42.9 °C | [3] |

| Storage | +5°C, in a dry, sealed place | [1][2] |

| Solubility | Data not available | [3] |

Synthesis and Experimental Protocols

The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. Two of the most widely used thionating agents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[4][5] Lawesson's reagent is often preferred due to its milder reaction conditions and typically higher yields.[4]

General Experimental Protocol for the Synthesis of this compound from Isobutyramide using Lawesson's Reagent

This protocol describes a general procedure for the thionation of isobutyramide (2-methylpropanamide) to produce this compound.

Reaction Scheme:

References

Synthesis of 2-Methylpropanethioamide from Isobutyramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methylpropanethioamide from isobutyramide. The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, particularly relevant in medicinal chemistry and drug development. Thioamides serve as important isosteres of amides, exhibiting altered physicochemical properties that can enhance biological activity and metabolic stability. This document details the most common and effective methods for this synthesis, focusing on the use of Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) as thionating agents.

Core Concepts: The Thionation of Amides

The synthesis of this compound from isobutyramide involves the substitution of the carbonyl oxygen atom of the amide with a sulfur atom. This reaction is most commonly achieved using sulfur-transfer reagents, with Lawesson's Reagent and Phosphorus Pentasulfide being the most prominent.

Lawesson's Reagent (LR) , with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient thionating agent. It is often preferred due to its solubility in common organic solvents and its tendency to produce cleaner reactions with higher yields compared to P₄S₁₀. The reaction mechanism involves the formation of a transient dithiophosphine ylide which reacts with the amide carbonyl group.

Phosphorus Pentasulfide (P₄S₁₀) is a more traditional and cost-effective thionating agent. However, it often requires higher reaction temperatures and can lead to the formation of more byproducts. P₄S₁₀ is typically used in high-boiling solvents like toluene or pyridine.

Data Presentation: Thionation of Aliphatic Amides

While specific quantitative data for the thionation of isobutyramide is not extensively reported in readily available literature, the following table summarizes representative data for the thionation of primary aliphatic amides using Lawesson's Reagent and P₄S₁₀ to provide an expected range of reaction parameters and outcomes.

| Starting Amide | Thionating Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| General Primary Amide | Lawesson's Reagent | THF | Room Temp. | 0.5 - 12 h | 80-95 | |

| General Primary Amide | Lawesson's Reagent | Toluene | Reflux (~110) | 1 - 4 h | 75-90 | |

| General Primary Amide | P₄S₁₀ | Pyridine | Reflux | 2 - 6 h | 60-85 | |

| General Primary Amide | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | 1 - 3 h | 70-90 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from isobutyramide using Lawesson's Reagent and Phosphorus Pentasulfide.

Method 1: Synthesis using Lawesson's Reagent

This protocol is adapted from general procedures for the thionation of primary amides.

Materials:

-

Isobutyramide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if using toluene)

-

Heating mantle or oil bath (if using toluene)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5 - 0.6 eq) in anhydrous THF or toluene.

-

Addition of Amide: To the stirred solution of Lawesson's Reagent, add isobutyramide (1.0 eq).

-

Reaction Conditions:

-

In THF: Stir the reaction mixture at room temperature.

-

In Toluene: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C).

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amide spot.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue will contain the desired thioamide and phosphorus-containing byproducts.

-

-

Purification: Purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.

Method 2: Synthesis using Phosphorus Pentasulfide (P₄S₁₀)

This protocol is based on general procedures for thionation using P₄S₁₀.

Materials:

-

Isobutyramide (1.0 eq)

-

Phosphorus Pentasulfide (0.25 - 0.5 eq)

-

Anhydrous Toluene or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isobutyramide (1.0 eq) in anhydrous toluene or pyridine.

-

Addition of P₄S₁₀: Carefully add Phosphorus Pentasulfide (0.25 - 0.5 eq) to the suspension. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Monitoring the Reaction: Monitor the reaction progress by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess P₄S₁₀ and neutralize acidic byproducts. Caution: This process may release H₂S gas, which is toxic and has a foul odor. This step should be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Caption: General reaction pathway for the synthesis of this compound.

2-Methylpropanethioamide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylpropanethioamide, covering its chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol, and its significant role as a metabolite in drug development.

Chemical Structure and IUPAC Name

This compound is a primary thioamide, an organosulfur compound where a sulfur atom replaces the oxygen in the amide functional group of isobutyramide.

Chemical Structure:

IUPAC Name: this compound[1]

Synonyms: Thioisobutyramide, Isobutyrthioamide, 2-Methylpropaneothioamide[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, purification, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NS | [1] |

| Molecular Weight | 103.19 g/mol | [1] |

| CAS Number | 13515-65-6 | [1] |

| Appearance | Not specified (typically a solid) | |

| Boiling Point | 147.4 °C at 760 mmHg | |

| Density | 0.996 g/cm³ | |

| Flash Point | 42.9 °C | |

| XlogP | 0.8 | [1] |

| ¹H NMR | Data not publicly available, but spectra exist in databases. | [2] |

| ¹³C NMR | A spectrum is available from the Institute of Organic Chemistry, University of Vienna, via PubChem.[1] | [1] |

| Mass Spectrum | Data not publicly available. Predicted m/z for [M+H]⁺ is 104.05285. | |

| IR Spectrum | ATR-IR and FTIR spectra are available from various sources. | [1] |

| Raman Spectrum | A spectrum is available from Bio-Rad Laboratories, Inc. | [1] |

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of primary thioamides from their corresponding primary amides is through thionation using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Reaction Scheme:

Materials:

-

Isobutyramide (2-methylpropanamide)

-

Lawesson's Reagent (LR)

-

Anhydrous Toluene (or other high-boiling anhydrous solvents like dioxane or xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutyramide (1.0 equivalent) in anhydrous toluene (approximately 4-5 mL per mmol of amide).

-

Addition of Lawesson's Reagent: To this solution, add Lawesson's Reagent (0.5 - 0.6 equivalents). The reagent is a dimer, and 0.5 equivalents are stoichiometrically required.

-

Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for toluene, this is approximately 110 °C).

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired this compound and phosphorus-containing byproducts.

-

Purification: The crude product is purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexane is a common starting point.

-

Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Relevance in Drug Development: Metabolism of Ritonavir

This compound has been identified as a metabolite of Ritonavir, a widely used antiretroviral medication for the treatment of HIV/AIDS. Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and is often used as a pharmacokinetic enhancer (a "booster") for other protease inhibitors.

The formation of this compound occurs through the metabolic breakdown of the isopropyl-thiazole group of the Ritonavir molecule. This biotransformation is primarily mediated by CYP3A enzymes. Understanding these metabolic pathways is critical for drug development as they can influence the drug's efficacy, toxicity, and potential for drug-drug interactions.

Metabolic Pathway of Ritonavir to this compound

The diagram below illustrates the logical flow of the metabolic process leading to the formation of this compound from Ritonavir.

Caption: CYP3A4-mediated metabolic pathway of Ritonavir.

This technical guide provides essential information on this compound for professionals in the fields of chemical research and drug development. The data and protocols herein serve as a foundation for further investigation and application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is a potent antiretroviral agent, widely used as a pharmacokinetic enhancer in the treatment of HIV/AIDS. The purity and safety of Ritonavir are of paramount importance. This technical guide focuses on 2-Methylpropanethioamide, a potential impurity associated with Ritonavir. Unlike typical process-related impurities that arise during the synthesis of the active pharmaceutical ingredient (API), this compound is an expected metabolite of Ritonavir. Its formation is linked to the bioactivation and subsequent degradation of the Ritonavir molecule in vivo. Understanding the origin, detection, and potential impact of this impurity is crucial for comprehensive safety and quality assessment of Ritonavir.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of both Ritonavir and this compound is fundamental for developing appropriate analytical methods and assessing potential risks.

| Property | Ritonavir | This compound |

| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate | This compound |

| CAS Number | 155213-67-5 | 13515-65-6 |

| Molecular Formula | C37H48N6O5S2 | C4H9NS |

| Molecular Weight | 720.95 g/mol | 103.19 g/mol |

| Appearance | White to light tan powder | Data not readily available, likely a solid or oil |

| Solubility | Freely soluble in methanol and ethanol, soluble in isopropanol, and practically insoluble in water. | Data not readily available |

Origin of this compound as a Ritonavir Impurity

Current scientific evidence indicates that this compound is not a process-related impurity from the synthesis of Ritonavir. Instead, it is a metabolite formed during the biotransformation of Ritonavir in the body.

A key study on the metabolomic screening of Ritonavir identified several novel metabolites, including ring-opened products. The formation of these ring-opened metabolites is expected to be accompanied by the generation of methanethioamide and this compound[1]. This metabolic pathway is believed to be initiated by the bioactivation of the thiazole rings present in the Ritonavir structure, a process that can be mediated by cytochrome P450 enzymes.

Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound from Ritonavir. This pathway involves the oxidative metabolism and cleavage of the isopropyl-thiazole moiety of the Ritonavir molecule.

Caption: Proposed metabolic pathway of Ritonavir leading to the formation of this compound.

Analytical Methodologies

The detection and quantification of this compound as a Ritonavir impurity require sensitive and specific analytical methods. Given its potential presence at low levels in a complex matrix (either biological samples or the drug substance), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique.

While a specific validated analytical method for the quantification of this compound in Ritonavir drug substance is not publicly available, a general approach based on established principles of LC-MS/MS method development can be outlined.

Experimental Protocol: Hypothetical LC-MS/MS Method

This protocol is a general guideline and would require optimization and validation for specific applications.

1. Sample Preparation:

-

For Drug Substance: Accurately weigh a known amount of Ritonavir drug substance and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Perform serial dilutions to achieve a concentration within the expected linear range of the instrument.

-

For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further concentrated or directly injected into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

3. Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of this compound (m/z 104.06) |

| Product Ions (Q3) | To be determined by infusion of a this compound standard. Potential fragments could involve the loss of NH3 or cleavage of the thioamide bond. |

| Collision Energy | To be optimized for each MRM transition. |

| Source Temperature | 500 - 550 °C |

| IonSpray Voltage | ~5500 V |

4. Quantification:

-

A calibration curve should be prepared using a certified reference standard of this compound.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to improve accuracy and precision.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in a Ritonavir sample.

Caption: General workflow for the quantification of this compound in a Ritonavir sample.

Quantitative Data

As of the date of this guide, there is a lack of publicly available quantitative data specifying the exact levels of this compound found as an impurity in Ritonavir drug substance or formulated products. The primary research identifying it as a metabolite focused on its qualitative identification rather than its quantification in pharmaceutical batches. The acceptable limits for such an impurity would be governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH), which set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Conclusion

This compound is an impurity of Ritonavir that is understood to originate from the metabolic degradation of the drug rather than from its synthetic process. Its identification highlights the importance of comprehensive impurity profiling that considers not only process-related impurities but also potential degradants and metabolites. While specific quantitative data and a validated analytical method for its routine analysis in pharmaceutical products are not widely published, the principles of LC-MS/MS provide a robust framework for the development of such methods. For researchers and drug development professionals, the key takeaway is the need for a thorough understanding of the complete impurity profile of a drug, including metabolites, to ensure the overall safety and efficacy of the final pharmaceutical product. Further research to quantify the levels of this compound in Ritonavir products and to assess any potential toxicological effects would be beneficial.

References

Theoretical Insights into the Reactivity of Thioamides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by sulfur, represent a fascinating and versatile class of compounds. This substitution imparts unique physicochemical properties, leading to altered reactivity, hydrogen bonding capabilities, and metabolic stability compared to their amide counterparts.[1] These characteristics have positioned thioamides as crucial moieties in medicinal chemistry and as valuable intermediates in organic synthesis.[2][3] This in-depth technical guide explores the theoretical underpinnings of thioamide reactivity, supported by computational data, detailed experimental protocols, and visual representations of key chemical and biological processes. By delving into the electronic structure and reaction mechanisms, we aim to provide a comprehensive resource for researchers leveraging thioamides in drug design and chemical synthesis.

Core Reactivity and Electronic Structure: A Theoretical Perspective

The enhanced reactivity of thioamides compared to amides can be attributed to several key factors rooted in their electronic structure. The replacement of the highly electronegative oxygen atom with the larger, more polarizable sulfur atom leads to a longer and weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides.[3] This results in a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making the thiocarbonyl carbon more susceptible to nucleophilic attack.

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the electronic landscape of thioamides. These calculations have elucidated the nature of the C-N rotational barrier, tautomeric equilibria, and the transition states of various reactions.

Rotational Barriers

The C-N bond in thioamides possesses a significant double bond character due to resonance, leading to a substantial rotational barrier. This barrier is generally higher than that in the corresponding amides.[4][5] Both experimental NMR studies and computational calculations have been employed to quantify these barriers.[4][5]

Table 1: Experimental and Calculated Gas-Phase Rotational Barriers (kcal/mol) for N,N-Dimethylthioamides and Amides

| Compound | Experimental ΔG‡ | Calculated ΔG‡ (G2(MP2)) |

| N,N-Dimethylthioformamide (DMTF) | 22.0 | 21.8 |

| N,N-Dimethylformamide (DMF) | 20.9 | 20.5 |

| N,N-Dimethylthioacetamide (DMTA) | 17.7 | 17.5 |

| N,N-Dimethylacetamide (DMA) | 18.1 | 18.0 |

| Data sourced from Wiberg & Rush (2001).[4][5] |

Tautomerism

Thioamides can exist in tautomeric equilibrium between the thione (amide) form and the thiol (imidothiol) form. Computational studies have been instrumental in determining the relative stabilities of these tautomers.[6] In the gas phase, the thione form is generally the predominant tautomer.

Table 2: Calculated Tautomeric Equilibrium Constants for Simple Thioamides

| Thioamide | Tautomeric Form | Method | Calculated pKT |

| Thioacetamide | Thione/Imidothiol | Basicity Method | -8.6 |

| N-Methylthioacetamide | Thione/Imidothiol | Basicity Method | -9.6 |

| Thiobenzamide | Thione/Imidothiol | Basicity Method | -8.3 |

| N-Methylthiobenzamide | Thione/Imidothiol | Basicity Method | -8.9 |

| Data sourced from Kjellin & Sandström (1973).[7] |

Key Reactions and Mechanistic Insights from Computational Studies

Theoretical calculations have been pivotal in elucidating the mechanisms of various reactions involving thioamides, providing detailed energy profiles and transition state geometries.

Cycloaddition Reactions

Thioamides can participate in cycloaddition reactions, acting as versatile building blocks for the synthesis of heterocyclic compounds.[8] DFT studies have been employed to investigate the kinetics and regioselectivity of these reactions.[8]

Table 3: Calculated Activation Barriers for [3+2] Cycloaddition of a Thioamide with an Alkyne

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A (Concerted) | TS1 | 25.4 |

| Path B (Stepwise, N-attack) | TS2 | 22.1 |

| Path C (Stepwise, S-attack) | TS3 | 28.9 |

| Hypothetical data for illustrative purposes, based on general findings from DFT studies on similar reactions. |

Hydrolysis

The hydrolysis of thioamides is a fundamental reaction with implications for their stability and biological activity. While generally more resistant to hydrolysis than their amide counterparts, the mechanism has been investigated computationally.[9]

Experimental Protocols

To facilitate the practical application of theoretical findings, this section provides detailed methodologies for key experiments.

Synthesis of Thioamides using Lawesson's Reagent

Objective: To convert an amide to its corresponding thioamide.

Materials:

-

Amide (1.0 mmol)

-

Lawesson's Reagent (0.5 mmol)

-

Anhydrous Toluene (10 mL)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amide (1.0 mmol) in anhydrous toluene (10 mL).[10]

-

Add Lawesson's Reagent (0.5 mmol) to the solution.[10]

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Once the starting amide is consumed, allow the reaction mixture to cool to room temperature.[1]

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude thioamide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]

Determination of Rotational Energy Barriers by NMR Spectroscopy

Objective: To measure the rotational energy barrier of the C-N bond in a thioamide.

Materials:

-

N,N-disubstituted thioamide sample

-

Appropriate deuterated solvent (e.g., Toluene-d8, Chloroform-d)

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Prepare a solution of the thioamide in the chosen deuterated solvent in an NMR tube.

-

Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and gradually increasing until the two signals from the N-alkyl groups coalesce into a single broad peak.[11]

-

Record the coalescence temperature (Tc).[11]

-

Continue increasing the temperature to observe the sharp singlet in the fast exchange regime.

-

The rate constant (k) at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the chemical shift difference between the two exchanging signals at low temperature.

-

The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant.[12]

Thioamides in Drug Development: Signaling Pathways and Mechanisms of Action

The unique properties of thioamides have been exploited in the development of various therapeutic agents.[2] Their ability to act as bioisosteres of amides can lead to improved pharmacological profiles.[2]

Thioamide-Containing Drugs and the TGF-β Signaling Pathway

Several small molecule inhibitors incorporating a thioamide moiety have been developed to target kinases involved in signaling pathways implicated in diseases like cancer. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[13] Dysregulation of this pathway is associated with various pathologies, including cancer and fibrosis.[14][15] Thioamide-containing compounds have been designed as inhibitors of TGF-β type I receptor (ALK5) kinase.[16]

Caption: TGF-β signaling pathway and the inhibitory action of a thioamide-based drug.

Computational Workflow for Studying Thioamide Reactivity

A typical computational workflow for investigating the reactivity of thioamides using DFT is outlined below. This process allows for the detailed exploration of reaction mechanisms and the prediction of reactivity.[17][18][19]

Caption: A typical DFT workflow for studying a chemical reaction involving thioamides.

Conclusion

Theoretical and computational studies have profoundly advanced our understanding of thioamide reactivity. These approaches provide invaluable insights into the electronic properties, reaction mechanisms, and kinetic and thermodynamic parameters that govern the behavior of this important class of molecules. The synergy between computational predictions and experimental validation continues to drive the rational design of novel thioamide-containing compounds for applications in drug discovery and organic synthesis. This guide serves as a foundational resource for researchers seeking to harness the unique reactivity of thioamides in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent effects on the thioamide rotational barrier: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.montana.edu [chemistry.montana.edu]

- 12. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thyroid hormones inhibit TGF-β signaling and attenuate fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-depth Technical Guide to the Health and Safety of 2-Methylpropanethioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Methylpropanethioamide (CAS No. 13515-65-6), a compound of interest in various research and development applications. The following sections detail its hazards, handling procedures, and physical and chemical properties, with quantitative data summarized for clarity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye damage/irritation, and respiratory irritation.[1]

GHS Classification: [1]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2A | Danger/Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Pictograms:

-

Corrosion

-

Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C4H9NS[1] |

| Molecular Weight | 103.19 g/mol [1] |

| Boiling Point | 147.4°C at 760 mmHg[2][3] |

| Flash Point | 42.947°C[2] |

| Density | 0.996 g/cm³[2] |

| Vapor Pressure | 4.432 mmHg at 25°C[2] |

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE): [5]

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[5] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[5] |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a sealed, dry place.[3]

First-Aid Measures

In case of exposure, immediate first aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4][6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

-

Hazardous Combustion Products: May produce nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][6]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[6]

Experimental Protocols: Hazard Assessment Workflow

Caption: Generalized workflow for chemical hazard assessment.

Logical Relationship: Spill Response Protocol

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

Caption: Logical workflow for a chemical spill response.

References

- 1. This compound | C4H9NS | CID 10909507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13515-65-6 [chemnet.com]

- 3. CAS 13515-65-6 | this compound - Synblock [synblock.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.fr [fishersci.fr]

The Rare Sulfur Jewels of Nature: A Technical Guide to Thioamide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioamides, the sulfur analogs of amides, represent a rare but increasingly important class of naturally occurring compounds.[1][2] Their unique physicochemical properties, conferred by the substitution of a carbonyl oxygen with sulfur, lead to distinct biological activities, making them attractive scaffolds for drug discovery.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of thioamide-containing compounds, their biosynthesis, biological functions, and the experimental methodologies used for their study. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Introduction: The Thioamide Moiety in Natural Products

The replacement of an amide oxygen with sulfur introduces significant changes in bond length, polarity, and hydrogen bonding capacity.[1][3] The thioamide C=S bond is longer than the C=O bond, and the sulfur atom is a weaker hydrogen bond acceptor, while the N-H group becomes a stronger hydrogen bond donor.[1][3] These alterations influence molecular conformation and interactions with biological targets, often enhancing stability against proteolysis and improving pharmacokinetic profiles.[3]

Naturally occurring thioamides are predominantly found in microorganisms, with a few examples from plants.[1][3] They can be broadly categorized based on their biosynthetic origins: ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomally synthesized peptides (NRPs).[1][5]

Naturally Occurring Thioamide-Containing Compounds

Closthioamide

Closthioamide is a symmetrical polythioamide antibiotic isolated from the strictly anaerobic bacterium Clostridium cellulolyticum.[1][3] It possesses potent antibacterial activity against several human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial action of closthioamide is attributed to the inhibition of bacterial DNA gyrase.[1][3] Replacement of the thioamide moieties with amides results in a complete loss of its antibiotic activity, highlighting the critical role of the sulfur atoms.[3]

Thioviridamide and its Analogs

Thioviridamide is a RiPP produced by Streptomyces olivoviridis that displays cytotoxic activity against several cancer cell lines.[3][7][8] Subsequently, related compounds, the thioholgamides, were discovered through genome mining and exhibit improved cytotoxic profiles.[7][8] These compounds are characterized by multiple thioamide bonds within a peptidic backbone.[7]

Methanobactin

Methanobactins are a class of copper-binding RiPPs produced by methanotrophic bacteria to facilitate copper uptake.[1][9] The thioamide groups, along with other modified residues, contribute to their high affinity and specificity for copper ions.[1][9]

Cycasthioamide

Cycasthioamide is a non-proteinogenic amino acid derivative isolated from the seeds of the plant Cycas revoluta.[1][3] Its biological function is not yet fully understood.[1]

Thionucleosides

Thioamide functionalities are also found in modified nucleosides, such as thiouridine and thioguanine, which are present in tRNA.[1] These modifications play a role in the structural integrity and function of tRNA.

Quantitative Data Summary

The following table summarizes key quantitative data for representative thioamide-containing natural products.

| Compound | Natural Source | Class | Biological Activity | Potency (IC50/MIC) |

| Closthioamide | Clostridium cellulolyticum | Polythioamide (NRP) | Antibacterial (DNA gyrase inhibitor) | MIC: 0.5-4 µg/mL against various pathogens |

| Thioviridamide | Streptomyces olivoviridis | RiPP | Cytotoxic | IC50: ~10 µM against HeLa cells |

| Thioholgamide A | Streptomyces malaysiense | RiPP | Cytotoxic | IC50: 30 nM against HCT-116 cells[8] |

| Methanobactin | Methylosinus trichosporium | RiPP | Copper acquisition | High affinity copper binding |

| Ethionamide | (Synthetic drug) | Thioamide | Antitubercular (InhA inhibitor) | MIC: 0.1-2.5 µg/mL against M. tuberculosis |

Biosynthesis of Thioamide Bonds

The formation of a thioamide bond in natural products is a fascinating enzymatic process. The key machinery for thioamidation in RiPPs involves a conserved two-protein system: a YcaO domain-containing protein and a TfuA domain-containing protein.[10][11]

The proposed general mechanism involves the ATP-dependent activation of the amide carbonyl oxygen by the YcaO protein, followed by a sulfur transfer step mediated by the TfuA protein, which acts as a sulfur donor.[10][11]

Below is a diagram illustrating the biosynthetic pathway for thioamide formation in RiPPs.

Caption: Biosynthesis of Thioamide Bonds in RiPPs.

Experimental Protocols

The study of natural thioamide-containing compounds involves a multi-step process from isolation to characterization and biological testing.

General Experimental Workflow

A typical workflow for the discovery and characterization of new thioamide natural products is outlined below.

Caption: Workflow for Thioamide Natural Product Discovery.

Detailed Methodologies

5.2.1. Isolation and Purification of Closthioamide

-

Cultivation: Clostridium cellulolyticum is cultured under strictly anaerobic conditions in a complex medium. To induce the production of closthioamide, the culture can be supplemented with soil extracts.[1]

-

Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple steps of chromatography. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure closthioamide.

5.2.2. Structural Elucidation by NMR and Mass Spectrometry

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in sequencing peptidic compounds.

-

Nuclear Magnetic Resonance (NMR): A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the detailed chemical structure, including the stereochemistry of the molecule. The characteristic chemical shifts of carbons in thioamide groups (typically >200 ppm) are a key diagnostic feature.

5.2.3. Quantitative Analysis

A colorimetric method for the quantitative analysis of thioamide derivatives has been developed.[12] This spectrophotometric method is based on the reaction of the thioamide with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a basic medium to form a yellow-colored complex that can be quantified by measuring its absorbance at 412 nm.[12]

Biological Signaling Pathways

The biological activities of thioamide-containing compounds are diverse. For instance, the antitubercular prodrug ethionamide is activated by the mycobacterial enzyme EthA, and the resulting adduct inhibits InhA, an enoyl-ACP reductase involved in mycolic acid biosynthesis.[3]

Below is a diagram illustrating the mechanism of action for ethionamide.

Caption: Mechanism of Action of Ethionamide.

Conclusion and Future Perspectives

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thioamide Isostere: A Technical Guide to Enhancing Drug Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic replacement of functional groups is a cornerstone of lead optimization. Among these modifications, the substitution of an amide with a thioamide has emerged as a powerful tool for enhancing the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of thioamides as isosteres of amides, detailing their impact on physicochemical properties, biological activity, and pharmacokinetics. This document serves as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate the rational design of next-generation therapeutics.

Introduction: The Amide Bond and the Rise of the Thioamide Isostere

The amide bond is a ubiquitous functional group in pharmaceuticals and biomolecules, crucial for molecular recognition and structural integrity. However, its susceptibility to enzymatic cleavage and its influence on physicochemical properties can limit the therapeutic potential of drug candidates.[1] Bioisosterism, the replacement of a functional group with another that retains similar biological activity but offers improved properties, is a key strategy to overcome these limitations.[1]

The thioamide, where the carbonyl oxygen of an amide is replaced by a sulfur atom, is a classic isostere that has garnered significant attention.[2][3] This single-atom substitution imparts subtle yet profound changes in the molecule's steric and electronic properties, often leading to enhanced potency, improved metabolic stability, and better cell permeability.[2][4] This guide will delve into the multifaceted role of thioamides in medicinal chemistry, providing the necessary data and protocols to leverage this unique functional group in drug design.

Physicochemical Properties of Thioamides: A Comparative Analysis

The substitution of oxygen with the larger, less electronegative sulfur atom alters several key physicochemical parameters of the amide bond, influencing molecular interactions and pharmacokinetic properties.

Table 1: Comparison of Physicochemical Properties of Amides and Thioamides

| Property | Amide (C=O) | Thioamide (C=S) | Reference(s) |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | [5][6] |

| C-N Bond Length | ~1.37 Å | ~1.35 Å | [7] |

| van der Waals Radius of X | 1.40 Å | 1.85 Å | [5] |

| Hydrogen Bond Donor Strength | Weaker | Stronger | [2][8] |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker | [2][8] |

| Dipole Moment | Lower | Higher | [9] |

| Lipophilicity (AlogP) | Lower | Higher | [10] |

| Rotational Barrier (C-N) | Lower (~2-3 kcal/mol less) | Higher | [1] |

These differences have significant implications for drug design. The increased lipophilicity of thioamides can enhance membrane permeability and bioavailability.[2][4] The altered hydrogen bonding capacity can lead to different binding modes and potentially increased target affinity.[2] The higher rotational barrier around the C-N bond can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1]

Synthesis of Thioamides: A Practical Protocol

The most common method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent.

Experimental Protocol: Synthesis of a Thioamide using Lawesson's Reagent

This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale.[1][11]

Materials:

-

Amide (1.0 mmol)

-

Lawesson's Reagent (0.5-0.6 mmol)

-

Anhydrous toluene (or other suitable high-boiling solvent like dioxane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the amide (1.0 mmol) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system to afford the desired thioamide.

Safety Precautions: Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Applications of Thioamides in Medicinal Chemistry: Case Studies

The isosteric replacement of amides with thioamides has been successfully applied across various therapeutic areas, leading to compounds with improved efficacy and pharmacokinetic profiles.

Anticancer Agents

Overexpression of EGFR is a hallmark of many cancers.[12] Thioamide-containing compounds have shown enhanced inhibitory activity against EGFR compared to their amide counterparts.

Table 2: In Vitro Activity of Amide vs. Thioamide EGFR Inhibitors

| Compound | Structure | Target Cell Line | IC50 (µM) | Reference |

| 25a | Amide | MCF-7 | 19.1 | [13] |

| 26a (Thioamide of 25a) | Thioamide | MCF-7 | 4.53 | [13] |

| 25b | Amide | MCF-7 | 15.1 | [13] |

| 26b (Thioamide of 25b) | Thioamide | MCF-7 | 7.18 | [13] |

| 25c | Amide | MCF-7 | 37.7 | [13] |

| 26c (Thioamide of 25c) | Thioamide | MCF-7 | 22.40 | [13] |

The increased lipophilicity of the thioamide analogs is a likely contributor to their enhanced antiproliferative activity.[13]

Simplified EGFR signaling pathway and the inhibitory action of thioamide-based drugs.

ASH1L is a promising target in certain cancers, particularly MLL-rearranged leukemia.[14] Thioamide-containing inhibitors of ASH1L have demonstrated significantly higher potency than their amide counterparts.

Table 3: Potency of Amide vs. Thioamide ASH1L Inhibitors

| Compound | Functional Group | ASH1L IC50 | Antileukemic Efficacy | Reference(s) |

| AS-99 | Thioamide | Potent | Active | [15] |

| AS-99-NC | Amide | ~100-fold less potent | Inactive | [15] |

The thioamide group in AS-99 forms critical hydrogen bonds and a chalcogen bond within the ASH1L binding pocket, highlighting its importance for potent inhibition.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides | Semantic Scholar [semanticscholar.org]

- 3. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides [ideas.repec.org]

- 4. benchchem.com [benchchem.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchhub.com [researchhub.com]

- 7. What is Prothionamide used for? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 10. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 12. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methylpropanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-methylpropanethioamide, a valuable building block in organic synthesis. The primary method detailed is the thionation of 2-methylpropanamide (isobutyramide) utilizing Lawesson's reagent. This method is known for its mild reaction conditions and high yields. Included are detailed experimental procedures, tables of chemical properties and reaction parameters, characterization data, and essential safety protocols. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a laboratory setting.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of heterocycles such as thiazoles. This compound, in particular, is a useful precursor in medicinal chemistry and drug development. The conversion of amides to their corresponding thioamides is a fundamental transformation in organic chemistry. While several reagents can accomplish this, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has emerged as a preferred choice due to its efficacy under mild conditions, often proceeding at room temperature with high yields.[1] This protocol outlines a reliable and scalable laboratory procedure for the synthesis of this compound from its corresponding amide.

Chemical Properties and Reagents

The physical and chemical properties of the key reactants and the product are summarized in the table below for easy reference.

| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |

| 2-Methylpropanamide |  | C₄H₉NO | 87.12 | 127-130 | 216-220 | 563-83-7 |

| Lawesson's Reagent |  | C₁₄H₁₄O₂P₂S₄ | 404.45 | 228-231 | N/A | 19172-47-5 |

| This compound |  | C₄H₉NS | 103.19 | N/A | 147.4 | 13515-65-6 |

Experimental Protocol: Thionation of 2-Methylpropanamide

This protocol describes the conversion of 2-methylpropanamide to this compound using Lawesson's reagent in tetrahydrofuran (THF) at room temperature.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methylpropanamide | ≥98% | Commercially Available |

| Lawesson's Reagent | ≥97% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |

| Saturated aq. NaHCO₃ | Laboratory Prepared | N/A |

| Brine (Saturated aq. NaCl) | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

Reaction Parameters

The following table outlines the stoichiometry for a typical laboratory-scale synthesis.

| Reactant | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

| 2-Methylpropanamide | 1.0 | 87.12 | 10.0 | 0.871 | N/A |

| Lawesson's Reagent | 0.5 | 404.45 | 5.0 | 2.022 | N/A |

| Anhydrous THF | Solvent | 72.11 | - | - | ~100 |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Lawesson's reagent (2.022 g, 5.0 mmol).

-

Dissolution: Add anhydrous THF (~70 mL) to the flask and stir the mixture at room temperature until the Lawesson's reagent is fully dissolved.

-

Addition of Amide: In a separate flask, dissolve 2-methylpropanamide (0.871 g, 10.0 mmol) in anhydrous THF (~30 mL). Add this solution dropwise to the stirring solution of Lawesson's reagent at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes).

-

Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the product using NMR, IR, and mass spectrometry. An expected yield is typically in the range of 80-90%.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: A flowchart of the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.[2] The expected spectral data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Doublet for the six equivalent methyl protons (-(CH₃)₂), a septet for the methine proton (-CH), and a broad singlet for the two amine protons (-NH₂). |

| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) typically downfield, a signal for the methine carbon (-CH), and a signal for the equivalent methyl carbons (-CH₃). |

| IR (cm⁻¹) | N-H stretching bands (approx. 3100-3400), C-H stretching bands (approx. 2850-3000), and a characteristic C=S stretching band (approx. 1200-1400). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 103.05). |

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound: May cause skin, eye, and respiratory irritation.[2]

-

Lawesson's Reagent: Is known for its strong, unpleasant odor. It is moisture-sensitive and should be handled under an inert atmosphere if possible. Byproducts of the reaction are also malodorous.

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable and should be handled away from ignition sources.

All chemical waste should be disposed of in accordance with institutional and local regulations.

References

Application Notes: 2-Methylpropanethioamide as a Key Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methylpropanethioamide as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its application in the formation of thiazole-containing compounds, exemplified by the synthesis of a key intermediate for the antiretroviral drug, Ritonavir.

Introduction

This compound, also known as isobutyrothioamide, is a thioamide compound that serves as a crucial building block in organic synthesis. Its utility in pharmaceutical development primarily lies in its role as a precursor for the construction of thiazole rings, a heterocyclic motif present in numerous approved drugs. The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound, is a common and efficient method for this transformation. This approach is leveraged in the industrial synthesis of various APIs, including the HIV protease inhibitor, Ritonavir.

Application in Ritonavir Synthesis

Ritonavir is a critical component of highly active antiretroviral therapy (HAART) used in the management of HIV/AIDS. A key structural feature of Ritonavir is the 2-isopropylthiazole moiety. This compound serves as the direct precursor to this essential part of the molecule.

Synthetic Pathway Overview

The synthesis of the 2-isopropylthiazole side chain of Ritonavir from this compound generally follows the Hantzsch thiazole synthesis pathway. The overall transformation involves the reaction of this compound with a suitable three-carbon α-halocarbonyl synthon, such as 1,3-dichloroacetone or a related equivalent.

Caption: Synthetic pathway from this compound to the Ritonavir side-chain.

Experimental Protocols

The following protocols are derived from patented industrial syntheses and provide a general methodology for the key transformations. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole Hydrochloride

This protocol outlines the Hantzsch thiazole synthesis to form a key intermediate for Ritonavir.

Materials:

-

This compound

-

1,3-Dichloroacetone

-

Acetone (solvent)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetone.

-

To this solution, add 1,3-dichloroacetone (1.0-1.2 eq) and anhydrous magnesium sulfate.

-

Reflux the reaction mixture for approximately 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Isopropyl-4-(chloromethyl)thiazole hydrochloride as a liquid. This crude product can often be used in the subsequent step without further purification.

Protocol 2: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

This protocol describes the amination of the chloromethylthiazole intermediate.

Materials:

-

2-Isopropyl-4-(chloromethyl)thiazole hydrochloride (from Protocol 1)

-

Aqueous Methylamine solution (40%)

-

Water

-

Methylene Chloride (DCM)

Procedure:

-

To a solution of aqueous methylamine, add the crude 2-Isopropyl-4-(chloromethyl)thiazole hydrochloride slowly at room temperature (20-25 °C).

-

Stir the reaction mixture for 1-2 hours.

-

Extract the aqueous mixture with methylene chloride.

-

Wash the combined organic extracts with water.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes typical yields reported in the literature for the synthesis of Ritonavir intermediates starting from this compound.

| Step | Precursor(s) | Product | Reported Yield |

| Hantzsch Thiazole Synthesis | This compound, 1,3-Dichloroacetone | 2-Isopropyl-4-(chloromethyl)thiazole hydrochloride | ~80-90% |

| Amination | 2-Isopropyl-4-(chloromethyl)thiazole, Methylamine | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole | ~70-80% |

| Coupling to Ritonavir Backbone | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole and Ritonavir core | Ritonavir | ~90% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow from starting materials to the final API intermediate.

Caption: General experimental workflow for the synthesis of a Ritonavir intermediate.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, the final API, Ritonavir, acts as a potent inhibitor of the HIV protease enzyme. This inhibition is crucial for disrupting the viral life cycle.

Caption: Mechanism of action of Ritonavir, an API synthesized from a this compound precursor.

Conclusion

This compound is a valuable and cost-effective precursor for the synthesis of thiazole-containing pharmaceutical ingredients. Its application in the synthesis of the antiretroviral drug Ritonavir highlights its industrial importance. The provided protocols and data offer a foundational guide for researchers and professionals in drug development to utilize this versatile building block in their synthetic endeavors.

Application of 2-Methylpropanethioamide in the Development of Novel Thio-Drugs

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established principles of thioamide chemistry and the known biological activities of related compounds. Direct scientific literature on the specific applications of 2-Methylpropanethioamide in drug development is limited. The experimental data and signaling pathways presented are illustrative and intended to provide a hypothetical framework for research and development.

Introduction

Thioamides are a fascinating class of organosulfur compounds that have garnered significant attention in medicinal chemistry as isosteres of amides.[1] The substitution of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability, which can be leveraged in drug design.[2][3] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3]

This compound (also known as thioisobutyramide) is a small aliphatic thioamide. While its specific biological activities are not extensively documented in publicly available literature, its simple structure makes it an attractive starting point or fragment for the synthesis of more complex thio-drugs. These notes provide a guide for researchers on the potential applications of this compound and detailed protocols for its synthesis and evaluation in the context of novel thio-drug discovery.

Potential Therapeutic Applications

Based on the known activities of other thioamide-containing compounds, this compound could be investigated for, but not limited to, the following therapeutic areas:

-

Anticancer Agents: Thioamides have been shown to possess antiproliferative activity against various cancer cell lines.[4] The mechanism of action can vary, with some thioamides acting as enzyme inhibitors or inducing apoptosis.[4][5]

-

Antimicrobial Agents: The thioamide functional group is present in several antimicrobial drugs.[2] Their mode of action can involve the inhibition of essential bacterial enzymes.[5][6]

-

Enzyme Inhibitors: The unique electronic and steric properties of the thioamide group can lead to potent and selective inhibition of various enzymes, such as kinases and proteases.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from key experiments.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Compound | IC₅₀ (µM) ± SD |

| Human Breast Cancer (MCF-7) | This compound | Data to be determined |

| Doxorubicin (Control) | Data to be determined | |

| Human Lung Carcinoma (A549) | This compound | Data to be determined |

| Doxorubicin (Control) | Data to be determined | |

| Human Colon Cancer (HCT116) | This compound | Data to be determined |

| Doxorubicin (Control) | Data to be determined |

Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration)

| Microbial Strain | Compound | MIC (µg/mL) |

| Gram-positive | ||

| Staphylococcus aureus (ATCC 29213) | This compound | Data to be determined |

| Vancomycin (Control) | Data to be determined | |

| Gram-negative | ||

| Escherichia coli (ATCC 25922) | This compound | Data to be determined |

| Gentamicin (Control) | Data to be determined | |

| Fungus | ||

| Candida albicans (ATCC 90028) | This compound | Data to be determined |

| Fluconazole (Control) | Data to be determined |

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation of Isobutyramide

This protocol describes the synthesis of this compound from its corresponding amide using Lawesson's reagent.[7][8][9][10]

Materials:

-

Isobutyramide (2-methylpropanamide)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

In a round-bottom flask, dissolve isobutyramide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-